molecular formula C22H28N4O6S B2982164 Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-57-9

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2982164
CAS No.: 868220-57-9
M. Wt: 476.55
InChI Key: CILYEQPTEVZLQI-UHFFFAOYSA-N
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Description

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H28N4O6S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole, a core component similar to the one in the query compound, has demonstrated significant antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives has shown that some compounds possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). This suggests that the queried compound, with its structurally related triazole component, could also be explored for antimicrobial applications.

Synthesis Methods

The compound falls within the category of chemicals that require intricate synthetic routes for their creation. Studies have shown various methods for synthesizing related compounds, including those involving reactions of ester ethoxycarbonylhydrazones with primary amines or the application of microwave-assisted synthesis techniques to produce hybrid molecules containing specific moieties indicative of potential pharmacological activities (Ezema et al., 2015). These methodologies underscore the chemical flexibility and complexity of compounds like the one , as well as their potential utility in generating novel pharmacologically active agents.

Biological Activity Assessment

Compounds containing the 1,2,4-triazole structure or related heterocyclic components have been evaluated for various biological activities beyond antimicrobial properties. This includes their potential use as antihypertensive agents, analgesics, and antiproliferative compounds against cancer cell lines (Bayomi et al., 1999; Ghorab et al., 2013). These studies demonstrate the broad spectrum of pharmacological activities that compounds with such structural features, including the queried compound, may exhibit.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. Given the inhibitory activities shown by similar compounds against certain cancer cell lines , this compound could be a potential candidate for further pharmacological studies.

Mechanism of Action

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S/c1-5-32-21(28)13-6-8-25(9-7-13)17(19-20(27)26-22(33-19)23-12-24-26)14-10-15(29-2)18(31-4)16(11-14)30-3/h10-13,17,27H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILYEQPTEVZLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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